![molecular formula C19H17ClN6O B2688499 N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896002-69-0](/img/structure/B2688499.png)
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This makes them a subject of interest in the study of neuroprotection and anti-inflammatory activity .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave the precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Antiviral Activity
Research on pyrimidine derivatives, including structures similar to N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has shown potential antiviral activities. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position demonstrated marked inhibition of retrovirus replication in cell culture, notably against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, though some derivatives also exhibited cytostatic effects on cell cultures (Hocková et al., 2003).
Chemical Reactivity and Synthetic Applications
The compound and its related pyrazolo[3,4-d]pyrimidines have been explored for their chemical reactivity and potential in synthesizing novel compounds. For example, solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles, including pyrazolo[3,4-d]pyrimidines, have been studied to understand the influence of solvents on selectivity, providing insights into synthetic strategies for derivatizing these compounds (Bookser et al., 2018).
Structural and Supramolecular Chemistry
The structural analysis of pyrimidine derivatives offers insights into their supramolecular arrangements and potential applications in material science. Studies have detailed the synthesis and molecular and supramolecular structures of highly substituted pyrimidines, shedding light on the electronic polarization within the substituted pyrimidine system and its implications for material properties (Cobo et al., 2018).
Anticancer Activity
Certain pyrazolo[3,4-d]pyrimidine analogs exhibit anticancer activity. For instance, derivatives have been synthesized with significant inhibitory effects against cancer cell lines, demonstrating the potential of these compounds in cancer research (Harden et al., 1991).
Molecular Docking Studies
The application of pyrimidine derivatives in biological systems has also been explored through molecular docking studies. These studies help in understanding the interaction between such compounds and biological targets, paving the way for the development of novel therapeutics (Huang et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties . They have been studied for their interaction with human microglia and neuronal cell models .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-26-18-14(11-21-26)17(22-13-8-9-16(27-2)15(20)10-13)24-19(25-18)23-12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMXYNJLWHTOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)

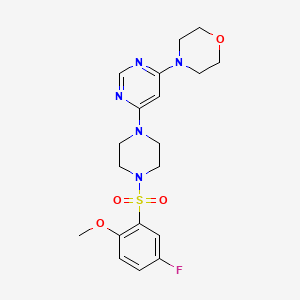
![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2688422.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2688423.png)
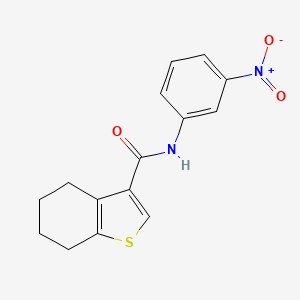
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2688430.png)
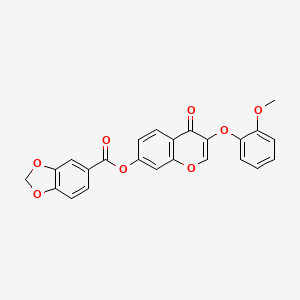
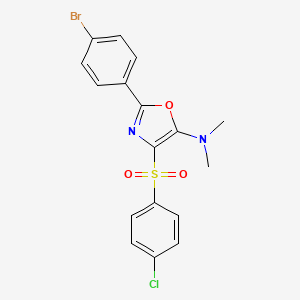
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2688435.png)
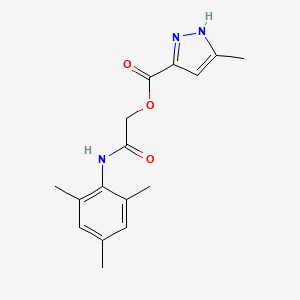
![2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2688437.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/no-structure.png)